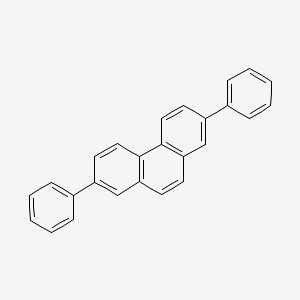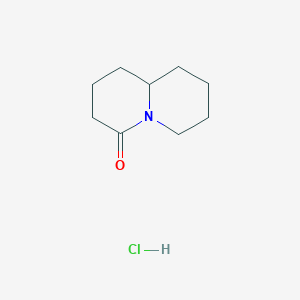
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a propenone group (a type of α,β-unsaturated carbonyl compound) substituted with two chlorine atoms and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 3,3-dichloroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by acidification to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- involves its interaction with cellular targets. The α,β-unsaturated carbonyl group can undergo Michael addition with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 3,3-dichloro-1-phenyl-: Similar structure but lacks the 4-methyl group.
2-Propen-1-one, 3,3-dichloro-1-(4-chlorophenyl)-: Similar structure but has a 4-chloro group instead of a 4-methyl group.
2-Propen-1-one, 3,3-dichloro-1-(4-methoxyphenyl)-: Similar structure but has a 4-methoxy group instead of a 4-methyl group.
Uniqueness
The presence of the 4-methyl group in 2-Propen-1-one, 3,3-dichloro-1-(4-methylphenyl)- imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct entity in its class.
Properties
CAS No. |
41501-68-2 |
|---|---|
Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
3,3-dichloro-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H8Cl2O/c1-7-2-4-8(5-3-7)9(13)6-10(11)12/h2-6H,1H3 |
InChI Key |
DXWSSQFFZRINDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



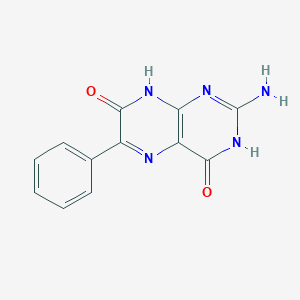

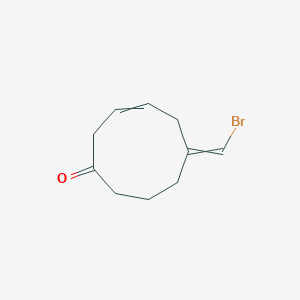
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

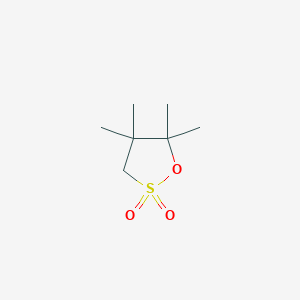
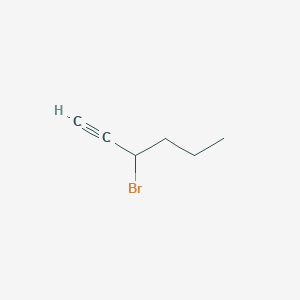
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)

